Cas no 851949-10-5 (ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

Ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a specialized heterocyclic compound featuring a thienopyridazine core functionalized with a 3,5-dimethylbenzamido group, a 4-fluorophenyl substituent, and an ethyl carboxylate moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of the fluorophenyl and dimethylbenzamido groups may enhance binding affinity and metabolic stability, making it a candidate for targeted drug discovery. The ethyl ester functionality provides synthetic flexibility for further derivatization. This compound is suited for research applications requiring precise molecular modifications in pharmaceutical or agrochemical development.
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate structure
851949-10-5 structure
Product name:ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
CAS No:851949-10-5
MF:C24H20FN3O4S
MW:465.49670791626
CID:5910553
PubChem ID:4296275

ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-3,4-dihydro-4-oxo-, ethyl ester
    • AB00670346-01
    • ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
    • AKOS024590179
    • ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
    • ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
    • 851949-10-5
    • F0641-0288
    • ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
    • Inchi: 1S/C24H20FN3O4S/c1-4-32-24(31)20-18-12-33-22(26-21(29)15-10-13(2)9-14(3)11-15)19(18)23(30)28(27-20)17-7-5-16(25)6-8-17/h5-12H,4H2,1-3H3,(H,26,29)
    • InChI Key: WDCSCBVKRJLSIV-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NN(C2=CC=C(F)C=C2)C(=O)C2=C(NC(=O)C3=CC(C)=CC(C)=C3)SC=C12

Computed Properties

  • Exact Mass: 465.11585546g/mol
  • Monoisotopic Mass: 465.11585546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 791
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • pka: 12.20±0.20(Predicted)

ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0641-0288-1mg
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851949-10-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0641-0288-20mg
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851949-10-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0641-0288-40mg
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851949-10-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0641-0288-50mg
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851949-10-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0641-0288-75mg
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851949-10-5 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0641-0288-15mg
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851949-10-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0641-0288-5μmol
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851949-10-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0641-0288-3mg
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851949-10-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0641-0288-25mg
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851949-10-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0641-0288-4mg
ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851949-10-5 90%+
4mg
$66.0 2023-05-17

Additional information on ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate

Introduction to Ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate (CAS No. 851949-10-5)

Ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate, identified by its CAS number 851949-10-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound is characterized by a thieno[3,4-d]pyridazine core, which is a fused heterocyclic system consisting of a thiophene ring connected to a pyridazine ring. This unique structural motif contributes to the compound's unique chemical and biological properties. The presence of multiple substituents, including ethyl and amido groups, further enhances its potential as a pharmacophore in drug design.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential use in treating various diseases. The thieno[3,4-d]pyridazine scaffold has been extensively studied due to its ability to interact with biological targets in multiple ways. For instance, the amide functionality in this compound can form hydrogen bonds with polar residues in proteins, while the aromatic rings can engage in π-stacking interactions. These interactions are crucial for the binding affinity and specificity of drug molecules.

The synthesis of Ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorophenyl group at the 3-position of the thieno[3,4-d]pyridazine ring is particularly important, as fluorine atoms are known to enhance metabolic stability and binding affinity. Additionally, the presence of two methyl groups at the 3,5 positions of the benzamide moiety further modulates the electronic properties of the molecule.

The pharmacological profile of this compound has been explored in several preclinical studies. Initial investigations have revealed that it exhibits inhibitory activity against various enzymes and receptors involved in disease pathways. For example, studies have shown that it can inhibit kinases and other enzymes that are implicated in cancer progression. The amide group and the fluorophenyl moiety play critical roles in mediating these interactions.

One of the most intriguing aspects of Ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate is its potential as a lead compound for drug development. Its unique structural features make it a versatile scaffold that can be modified to improve its pharmacokinetic properties and target specificity. Researchers have been exploring various derivatives of this compound to optimize its biological activity while minimizing side effects.

The role of computational chemistry and molecular modeling has been instrumental in understanding the binding mechanisms of this compound. By using advanced computational methods, scientists can predict how this molecule interacts with biological targets at an atomic level. This information is crucial for designing more effective drugs with improved efficacy and safety profiles.

In conclusion, Ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate (CAS No. 851949-10-5) represents a significant advancement in pharmaceutical chemistry. Its complex molecular structure and promising biological activities make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing novel therapeutic strategies.

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